Product packaging for 2,4-Diphenylcrotonaldehyde(Cat. No.:CAS No. 115872-75-8)

2,4-Diphenylcrotonaldehyde

Cat. No.: B12763567
CAS No.: 115872-75-8
M. Wt: 222.28 g/mol
InChI Key: AXZDPAXJQHIRTE-VBKFSLOCSA-N
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Description

Contextualization within Modern Organic Chemistry Research

2,4-Diphenylcrotonaldehyde, an α,β-unsaturated aldehyde, represents a valuable scaffold in modern organic chemistry. Its structure, featuring a reactive aldehyde group conjugated with a carbon-carbon double bond and flanked by two phenyl groups, provides multiple sites for chemical modification. This multifunctionality makes it a versatile intermediate for the synthesis of more complex molecules. In contemporary research, compounds with such architectures are explored for their potential in developing new pharmaceuticals, advanced materials, and fine chemicals. The presence of the phenyl groups influences the compound's stereochemistry and reactivity, making it a subject of interest for studies in stereoselective synthesis and reaction mechanism elucidation.

Historical Perspective of Aldehyde and Crotonaldehyde (B89634) Chemistry

The study of aldehydes dates back to the 19th century, with their reactivity and synthesis being fundamental topics in the development of organic chemistry. Crotonaldehyde (CH₃CH=CHCHO), the parent compound of the α,β-unsaturated aldehyde class to which this compound belongs, has a rich history. wikipedia.org It is traditionally produced via the aldol (B89426) condensation of acetaldehyde. wikipedia.org Historically, crotonaldehyde was a key intermediate in the industrial production of n-butanol. nih.gov Its chemistry is characterized by the conjugated system, which allows for both 1,2-addition to the carbonyl group and 1,4-conjugate addition (Michael addition). wikipedia.org This dual reactivity has made crotonaldehydes versatile building blocks in organic synthesis for over a century. They have been utilized in the synthesis of a wide array of products, including sorbic acid (a food preservative), vitamin E precursors, and specialty fertilizers. wikipedia.orgnih.gov The development of reactions involving crotonaldehyde and its derivatives has significantly contributed to the toolbox of synthetic organic chemists.

Significance of this compound in Contemporary Chemical Studies

In the landscape of modern chemical research, this compound and its derivatives are gaining attention for their potential applications. The introduction of two phenyl groups significantly alters the properties of the basic crotonaldehyde structure, opening up new avenues for investigation. These derivatives are being explored in the synthesis of novel heterocyclic compounds, which are often the core structures of pharmacologically active molecules. The specific stereochemistry of the double bond (E- or Z-isomer) plays a crucial role in the biological activity and physical properties of the resulting compounds. wikipedia.orgontosight.ai Researchers are investigating the synthesis of various substituted this compound analogs to be used as precursors in the development of new materials and potential drug candidates. ontosight.ai The study of its reaction mechanisms and the development of efficient synthetic routes to access this and related compounds continue to be active areas of research in organic chemistry.

Chemical and Physical Properties of this compound

Below is a table summarizing some of the key chemical and physical properties of this compound.

PropertyValue
Molecular Formula C₁₆H₁₄O
Molecular Weight 222.28 g/mol
Synonyms (E)-2,4-diphenyl-2-butenal, Benzeneacetaldehyde, alpha-(2-phenylethylidene)-, (alphaE)-
CAS Number 5031-83-4
Isomeric Forms Exists as (E)- and (Z)-isomers

Data sourced from multiple chemical databases. ontosight.ainih.govchemsrc.comncats.io

Research Findings on this compound

Recent research has focused on the synthesis and reactivity of this compound. One common synthetic route involves the aldol condensation reaction. For instance, the condensation of benzaldehyde (B42025) with other carbonyl compounds in the presence of a base is a well-established method for creating similar structures. ontosight.ai

The reactivity of the α,β-unsaturated aldehyde functionality is a key area of investigation. The carbonyl group can undergo nucleophilic attack, while the β-carbon is susceptible to conjugate addition. This allows for the introduction of a wide variety of functional groups and the construction of complex molecular architectures. For example, its reaction with hydrazines can lead to the formation of pyrazoline derivatives, a class of heterocyclic compounds with known biological activities.

Furthermore, the phenyl groups can be functionalized to modulate the electronic and steric properties of the molecule, thereby influencing its reactivity and potential applications. Studies on the spectroscopic characterization (NMR, IR, Mass Spectrometry) of this compound and its derivatives are crucial for confirming their structures and understanding their chemical behavior.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H14O B12763567 2,4-Diphenylcrotonaldehyde CAS No. 115872-75-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

115872-75-8

Molecular Formula

C16H14O

Molecular Weight

222.28 g/mol

IUPAC Name

(E)-2,4-diphenylbut-2-enal

InChI

InChI=1S/C16H14O/c17-13-16(15-9-5-2-6-10-15)12-11-14-7-3-1-4-8-14/h1-10,12-13H,11H2/b16-12-

InChI Key

AXZDPAXJQHIRTE-VBKFSLOCSA-N

Isomeric SMILES

C1=CC=C(C=C1)C/C=C(/C=O)\C2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)CC=C(C=O)C2=CC=CC=C2

Origin of Product

United States

Synthesis Methodologies and Pathways of 2,4 Diphenylcrotonaldehyde

Established Synthetic Routes for 2,4-Diphenylcrotonaldehyde

The laboratory synthesis of this compound is primarily achieved through well-established organic chemistry reactions, particularly condensation reactions that are fundamental to carbon-carbon bond formation.

Condensation Reactions in this compound Synthesis

The most direct and widely recognized method for synthesizing this compound is the Claisen-Schmidt condensation. This reaction is a specific type of crossed-aldol condensation that occurs between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.orgquora.com

In the case of this compound, the synthesis involves the reaction between Benzaldehyde (B42025) (which lacks α-hydrogens) and Phenylacetaldehyde (B1677652) (which possesses acidic α-hydrogens). wikipedia.orgpraxilabs.com The reaction is typically catalyzed by a base, such as sodium hydroxide (B78521) (NaOH).

The mechanism proceeds in the following steps:

Enolate Formation: The base abstracts an acidic α-hydrogen from Phenylacetaldehyde, creating a resonance-stabilized enolate ion.

Nucleophilic Attack: The nucleophilic enolate ion attacks the electrophilic carbonyl carbon of Benzaldehyde, forming a β-hydroxy aldehyde intermediate (an aldol (B89426) addition product).

Dehydration: This intermediate readily undergoes dehydration (loss of a water molecule), especially with heating, to form the stable, conjugated α,β-unsaturated aldehyde, this compound. quora.comgordon.edu

The conjugation of the newly formed double bond with both the carbonyl group and the two phenyl rings provides a thermodynamic driving force for the dehydration step, making the final product particularly stable.

Other Reaction-Based Synthetic Approaches to this compound

While Claisen-Schmidt condensation is the most direct route, other general methods for synthesizing α,β-unsaturated aldehydes could theoretically be adapted. These include processes like the homologation of lower α,β-unsaturated polyene aldehydes via epoxidation and subsequent rearrangement. However, these methods are more complex and less commonly employed for a direct synthesis of this specific compound compared to the efficiency of the Claisen-Schmidt reaction.

Formation as a Disinfection Byproduct (DBP) in Aquatic Environments

Disinfection byproducts (DBPs) are chemical compounds formed when disinfectants like chlorine react with natural organic matter (NOM) present in water sources. wa.gov Research has identified certain amino acids as key precursors to a variety of DBPs, including aldehydes.

Formation of this compound from Phenylalanine Chlorination

The aromatic amino acid Phenylalanine , which is naturally present in surface waters, has been identified as a significant precursor to certain DBPs during chlorination. researchgate.netiwaponline.com Studies have confirmed that the reaction of chlorine with Phenylalanine in aqueous systems leads to the formation of several byproducts, most notably Phenylacetaldehyde . doi.orgmdpi.comnih.gov Phenylacetaldehyde is recognized as a malodorous DBP that can negatively impact the aesthetic quality of drinking water. nih.govresearchgate.net

Given that Phenylacetaldehyde is a direct precursor for the synthesis of this compound, its formation during water disinfection is the first critical step. If other aromatic aldehydes, such as Benzaldehyde, are also present as DBPs or contaminants, the conditions within a water treatment facility or distribution system (e.g., pH, temperature, and contact time) could potentially facilitate a secondary condensation reaction, leading to the in-situ formation of this compound.

Mechanistic Pathways of DBP Formation Involving this compound Precursors

The mechanism for the formation of aldehyde DBPs from amino acids like Phenylalanine during chlorination is complex but generally understood to follow these steps:

Chloramine Formation: Chlorine reacts with the amino group of Phenylalanine to form an unstable N-chloramine intermediate.

Degradation: This intermediate undergoes degradation through processes including decarboxylation and hydrolysis. nih.gov

Aldehyde Product: The degradation pathway for Phenylalanine yields Phenylacetaldehyde, among other products like phenylacetonitrile. doi.orgresearchgate.net

Once the precursor, Phenylacetaldehyde, is formed, the potential pathway to this compound would involve a base-catalyzed aldol-type condensation, as described in the synthetic section (2.1.1). While this secondary reaction is plausible, its occurrence and prevalence in typical drinking water systems depend on the concentrations of the aldehyde precursors and the specific water chemistry.

Table 1: Key Research Findings on DBP Formation from Phenylalanine

PrecursorDisinfection ProcessIdentified Key Byproduct(s)SignificanceReference
PhenylalanineChlorinationPhenylacetaldehyde, PhenylacetonitrileIdentifies Phenylalanine as a source of odorous aldehydes and nitriles in drinking water. Phenylacetaldehyde is a direct precursor to this compound. researchgate.netdoi.orgnih.govresearchgate.net
Aromatic Amino Acids (general)ChlorinationAldehydes, Nitriles, Chlorophenylacetonitriles (CPANs)Demonstrates that aromatic amino acids are a significant class of precursors for various, often toxic, carbonaceous and nitrogenous DBPs. mdpi.com
Amino Acids (general)ChlorinationOrganic chloramines, Aldehydes, NitrilesElucidates the general reaction pathway where amino acids form unstable chloramines that subsequently degrade into aldehydes and other byproducts. sciencemadness.org

Research on Mitigation Strategies in Water Treatment Processes

Controlling the formation of DBPs, including aldehydes and their potential secondary products, is a primary goal in modern water treatment. Strategies focus on either removing the precursors before disinfection or managing the disinfection process itself.

Key Mitigation Strategies:

Precursor Removal: The most effective approach is to remove the natural organic matter, including amino acids like Phenylalanine, before chlorine is added. westechwater.com Methods include:

Enhanced Coagulation: Using coagulants to remove a higher percentage of organic precursors. mknassociates.us

Activated Carbon Adsorption: Granular activated carbon (GAC) is effective at adsorbing a wide range of organic compounds, including DBP precursors. mknassociates.uswaterrf.org

Membrane Filtration: Technologies like nanofiltration and reverse osmosis can physically remove dissolved organic precursors. mdpi.com

Alternative Disinfectants: Using disinfectants other than free chlorine can alter the profile of DBPs formed.

Chloramines: A combination of chlorine and ammonia (B1221849), chloramines are less reactive and tend to produce lower levels of certain DBPs like trihalomethanes (THMs) and haloacetic acids (HAAs), though they can form other nitrogenous DBPs. westechwater.commdpi.com

Ozone and UV Radiation: These are powerful disinfectants that can destroy organic precursors. However, ozonation can itself produce other byproducts, including aldehydes, so it is often used in combination with biological filtration. wa.govmknassociates.uswaterrf.org

Process Optimization: Modifying the disinfection process can help minimize DBP formation. This includes optimizing the chlorine dose, adjusting the pH, and reducing the contact time between the disinfectant and the water. wa.govmknassociates.us

Reaction Mechanisms and Reactivity of 2,4 Diphenylcrotonaldehyde

Mechanistic Investigations of 2,4-Diphenylcrotonaldehyde Transformations

Mechanistic studies involving this compound are often linked to its formation as a disinfection byproduct in water treatment processes and its subsequent reactions.

Research has identified this compound as a key intermediate in the formation of nitrogen-containing heterocyclic compounds, specifically substituted pyridines. This transformation is particularly noted in the context of the chlorination of phenylalanine in aqueous solutions.

During the chlorination of phenylalanine, the amino acid undergoes oxidative deamination and decarboxylation to form phenylacetaldehyde (B1677652). Under these reaction conditions, phenylacetaldehyde can undergo a self-condensation reaction to form this compound. researchgate.net This aldehyde then serves as a crucial precursor in a Chichibabin-like pyridine (B92270) synthesis. In the presence of an ammonia (B1221849) source, this compound can participate in a series of condensation and cyclization reactions. It is proposed that it reacts with intermediates derived from the initial reactants to ultimately form the stable aromatic ring of 3,5-diphenylpyridine. researchgate.netresearchgate.net

Studies involving the reaction of 3-nitrotyrosine (B3424624) or phenylalanine with hypochlorous acid have resulted in the formation of 3,5-diphenylpyridine, a process believed to proceed through N-chloroimine intermediates and a cyclotrimerization pathway. researchgate.netresearchgate.net While this compound is a hypothesized intermediate in this complex reaction cascade, studies detailing the isolated cyclotrimerization of pure this compound are not extensively documented in the reviewed literature.

Table 1: Products from the Reaction of Phenylalanine with Hypochlorous Acid

Precursor Reagent Key Products Identified Isolated Yield Reference
Phenylalanine Hypochlorous Acid 3,5-diphenylpyridine 9% researchgate.net

Specific mechanistic studies detailing the participation of this compound in radical addition reactions are not extensively available in the surveyed scientific literature. In principle, the carbon-carbon double bond of the α,β-unsaturated system could be susceptible to attack by free radicals. Such reactions often proceed via a chain mechanism involving initiation, propagation, and termination steps. researchgate.net However, documented examples and detailed mechanistic investigations focusing solely on this compound as the substrate for radical additions could not be found in the reviewed sources.

The reactivity of the α,β-unsaturated aldehyde moiety in this compound allows for both electrophilic and nucleophilic reaction pathways.

Nucleophilic Addition: The conjugated system presents two primary sites for nucleophilic attack: the carbonyl carbon (C1) and the β-carbon (C3) of the double bond.

1,2-Addition: Attack at the electrophilic carbonyl carbon is a common pathway, especially with strong, hard nucleophiles like organolithium reagents or Grignard reagents. This leads to the formation of a secondary allylic alcohol after workup.

1,4-Addition (Conjugate Addition): Softer nucleophiles, such as cuprates, thiols, or amines, tend to attack the β-carbon. This reaction, known as a Michael addition, forms an enolate intermediate which is then protonated to give a saturated aldehyde substituted at the β-position.

Electrophilic Reactions: The molecule also possesses nucleophilic sites. The oxygen atom of the carbonyl group has lone pairs of electrons and can act as a Lewis base, coordinating to protons or Lewis acids, thereby activating the carbonyl group for nucleophilic attack. The π-system of the carbon-carbon double bond can also act as a nucleophile, reacting with strong electrophiles. For instance, electrophilic addition of halogens (e.g., Br₂) would be expected to proceed across the double bond.

While these pathways are fundamental to the reactivity of α,β-unsaturated aldehydes, specific studies detailing these reactions with this compound, including product distributions and mechanistic analyses, are limited in the available literature. researchgate.net

Quantitative data regarding the kinetics and thermodynamics of reactions involving this compound are scarce in the published literature. Such studies would provide valuable information on reaction rates, activation energies, and the relative stability of reactants, intermediates, and products. This would allow for a deeper understanding of whether specific transformations are under kinetic or thermodynamic control. For example, in the context of nucleophilic addition, kinetic and thermodynamic control can influence the ratio of 1,2-addition (often the kinetic product) to 1,4-addition (often the thermodynamic product). However, specific rate constants (k), Gibbs free energy changes (ΔG), or enthalpy changes (ΔH) for reactions of this compound were not found in the reviewed sources. doi.orgacs.org

Catalytic Reactions Involving this compound

Catalysis offers powerful methods for transforming organic molecules with high efficiency and selectivity.

While metal-catalyzed transformations are widely used for α,β-unsaturated aldehydes, specific examples involving this compound are not prominently featured in the reviewed literature. In principle, the double bond in this compound could be a substrate for various metal-catalyzed reactions.

For instance, the Heck reaction, a palladium-catalyzed coupling of an unsaturated halide with an alkene, could potentially be applied. In a hypothetical reaction, this compound could couple with an aryl halide, although the specific conditions and outcomes for this substrate are not documented. Other relevant transformations could include catalytic hydrogenation to produce 2,4-diphenylbutanal or 2,4-diphenylbutan-1-ol, or hydroformylation to introduce a second aldehyde group. A search for related compounds noted a study on binuclear Pd(I) catalysis for hydroformylation, but it did not specify this compound as a substrate. lookchem.com

Organocatalytic and Asymmetric Catalysis Applications

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral molecules, often utilizing small organic molecules, such as chiral amines, to catalyze reactions with high stereoselectivity. alfachemic.commdpi.com For α,β-unsaturated aldehydes like this compound, chiral secondary amines are particularly effective catalysts. They react with the aldehyde to form transient chiral enamines or iminium ions. alfachemic.com This activation lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the substrate, facilitating reactions like Michael additions and cycloadditions. alfachemic.comnih.gov

A primary application is the asymmetric Michael addition, a key carbon-carbon bond-forming reaction. mdpi.com Chiral bifunctional catalysts, such as those derived from (R,R)-1,2-diphenylethylenediamine (DPEN) bearing a thiourea (B124793) group, are effective. mdpi.commdpi.com In these systems, the amine moiety activates the aldehyde by forming an enamine, while the thiourea group activates the nitroalkene Michael acceptor through hydrogen bonding. mdpi.com This dual activation allows for highly organized transition states, leading to excellent enantioselectivity (up to 99% ee) and diastereoselectivity. mdpi.comnih.gov While specific studies on this compound are not prevalent, the methodology is broadly applicable to α,β-unsaturated aldehydes for the synthesis of complex chiral products. mdpi.com

Chiral amine catalysts are also employed in asymmetric Diels-Alder reactions. For instance, chiral secondary amine hydrochlorides can catalyze the reaction between cyclopentadiene (B3395910) and α,β-unsaturated aldehydes. alfachemic.com The formation of a dienamine intermediate with the catalyst controls the facial selectivity of the cycloaddition, leading to enantioenriched products.

The table below summarizes typical organocatalytic Michael additions on related substrates, illustrating the high degree of stereocontrol achievable with these methods.

Table 1: Organocatalytic Asymmetric Michael Addition to Nitroolefins

Entry Aldehyde Catalyst Solvent Yield (%) syn/anti ratio ee (%) (syn)
1 Isovaleraldehyde DPEN-Thiourea Toluene 95 93:7 98
2 Propionaldehyde DPEN-Thiourea Toluene 94 88:12 97
3 Butyraldehyde DPEN-Thiourea Toluene 96 91:9 99

Data derived from studies on various aldehydes and α,β-unsaturated nitroalkenes, demonstrating the effectiveness of the catalytic system. mdpi.com

Photochemical Reactions and Their Mechanistic Elucidation

The photochemistry of α,β-unsaturated carbonyl compounds is rich and varied, typically involving transitions to excited electronic states upon absorption of light. nih.gov For this compound, the presence of extensive conjugation with two phenyl rings influences its photophysical properties. Upon irradiation, such compounds can undergo several transformations, including E/Z isomerization around the C=C double bond, [2+2] cycloadditions, and rearrangements. researchgate.netrsc.org

One of the fundamental photochemical reactions is the E/Z isomerization, where absorption of light promotes an electron to an anti-bonding orbital, which facilitates rotation around the double bond, leading to a mixture of stereoisomers upon relaxation to the ground state. rsc.org

Photochemical [2+2] cycloadditions are another significant reaction pathway, yielding highly strained four-membered rings. mdpi.com These reactions typically proceed from an excited triplet state of the enone, which can be populated via intersystem crossing from an initial singlet excited state. researchgate.net The reaction can occur intermolecularly with an alkene to form a cyclobutane (B1203170) ring or intramolecularly if another double bond is present. The Paternò-Büchi reaction, a [2+2] cycloaddition between a carbonyl group and an alkene to form an oxetane, is also a possibility, often initiated by the excitation of the carbonyl compound. mdpi.com

Mechanistic elucidation often involves studying the reaction in the presence of triplet sensitizers (like acetone (B3395972) or benzophenone) or quenchers. researchgate.net If a reaction is accelerated by a sensitizer, it suggests a triplet-state mechanism. The formation of specific diastereomers in cycloaddition reactions can also provide insight into the geometry of the intermediate biradicals. researchgate.net In the case of diaryl-substituted enones, irradiation can sometimes lead to photo-oxidation or decarbonylation products, depending on the solvent and reaction conditions. researchgate.net

Heterogeneous and Homogeneous Catalysis for this compound Conversions

Catalytic hydrogenation is a primary transformation for α,β-unsaturated aldehydes like this compound, offering pathways to saturated aldehydes, unsaturated alcohols, or saturated alcohols. The selectivity of this reaction is highly dependent on the catalyst and reaction conditions. illinois.educjcatal.com

Heterogeneous Catalysis Heterogeneous catalysts, where the catalyst is in a different phase from the reactants (typically a solid metal on a support), are widely used in industry. libretexts.orgillinois.edu For the hydrogenation of α,β-unsaturated aldehydes, metals like Palladium (Pd), Platinum (Pt), Nickel (Ni), and Rhodium (Rh) are commonly employed. illinois.eduyoutube.com The mechanism involves the adsorption of both hydrogen and the aldehyde onto the metal surface, followed by the stepwise transfer of hydrogen atoms. libretexts.org

A key challenge is the selective reduction of the C=C bond over the C=O bond, or vice versa.

To form 2,4-Diphenylpropanal (Saturated Aldehyde): Palladium-based catalysts are generally highly selective for the hydrogenation of the C=C double bond. illinois.edu

To form 2,4-Diphenyl-2-buten-1-ol (Unsaturated Alcohol): Achieving selective C=O reduction is more challenging. Modified Pt or Ru catalysts are often used for this transformation. cjcatal.com The choice of support (e.g., carbon, Al₂O₃, BaSO₄) and the presence of promoters can significantly influence the catalyst's activity and selectivity. illinois.edu

Table 2: Typical Heterogeneous Catalysts for Selective Hydrogenation of α,β-Unsaturated Aldehydes

Catalyst Target Product Typical Substrate Reference
Pd/C Saturated Aldehyde Cinnamaldehyde illinois.edu
Pt/C Unsaturated Alcohol Cinnamaldehyde cjcatal.com
Ru/C Unsaturated Alcohol Crotonaldehyde (B89634) cjcatal.com
Ni Saturated Aldehyde/Alcohol General Alkenes illinois.edu

Homogeneous Catalysis Homogeneous catalysts are soluble in the reaction medium, offering high activity and selectivity under mild conditions. Transition metal complexes, such as those of rhodium, ruthenium, and iridium, are prominent. nih.gov For instance, Wilkinson's catalyst (RhCl(PPh₃)₃) is known for the selective hydrogenation of C=C bonds in unsaturated aldehydes. nih.gov

Asymmetric hydrogenation using chiral homogeneous catalysts allows for the synthesis of chiral amines and alcohols. nih.govrsc.org For example, the reduction of an imine derived from an unsaturated aldehyde using a chiral iridium or rhodium complex can produce a chiral amine with high enantioselectivity. nih.gov These methods are crucial for producing valuable building blocks for pharmaceuticals. rsc.orgumn.edu

Stereochemical Aspects and Stereoselective Reactions of this compound

The structure of this compound presents inherent stereochemical features and offers multiple opportunities for stereoselective transformations.

Inherent Stereochemistry: The C2=C3 double bond in this compound can exist as either the E or Z stereoisomer. The relative stability and reactivity of these isomers can influence the outcome of subsequent reactions. As discussed previously, photochemical methods can be used to interconvert these isomers. rsc.org

Stereoselective Reactions: Many reactions involving this compound can generate new stereocenters. Controlling the stereochemical outcome of these reactions is a key goal in synthetic chemistry.

Diastereoselective Reactions: When this compound reacts with a chiral nucleophile or in the presence of a chiral catalyst, new stereocenters are formed at the α- and β-positions. The relative configuration of these new centers determines whether the product is syn or anti. Aldol (B89426) reactions, for example, are classic cases where diastereoselectivity is critical. nih.gov The geometry of the enolate (E or Z) reacting with the aldehyde determines the relative stereochemistry of the aldol adduct, often explained by the Zimmerman-Traxler model which favors a chair-like transition state. youtube.comlmu.deyoutube.com

Enantioselective Reactions: Creating a single enantiomer of a product requires a chiral influence. As detailed in section 3.2.2, organocatalysis is a premier strategy for achieving enantioselectivity. Chiral amine catalysts form chiral enamines or iminium ions, which then react with nucleophiles. alfachemic.com The bulky groups on the catalyst effectively shield one face of the reactive intermediate, forcing the nucleophile to attack from the less hindered face, resulting in high enantiomeric excess (ee).

Stereoselective Epoxidation: The C=C double bond can be epoxidized to form an oxirane ring, creating two new adjacent stereocenters. Reagents like dimethyldioxirane (B1199080) (DMDO) can exhibit high facial selectivity depending on the existing substituents on the molecule. nih.gov The stereoelectronic effects of nearby oxygen atoms and the steric bulk of the phenyl groups guide the approaching reagent to one face of the double bond over the other. nih.govorganic-chemistry.org

The development of these stereoselective methods allows for the synthesis of specific, optically pure isomers of complex molecules derived from this compound, which is essential for applications in medicinal chemistry and materials science. nih.gov

Spectroscopic Characterization and Structural Elucidation Research

Advanced Spectroscopic Techniques for 2,4-Diphenylcrotonaldehyde Analysis

The elucidation of the molecular structure of this compound is accomplished through the combined application of several key spectroscopic methods.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon framework and proton environments within a molecule. In ¹H NMR, the chemical shifts of the protons provide information about their local electronic environment. Protons in different parts of the this compound molecule, such as the aromatic rings, the vinylic position, and the aldehyde group, will resonate at distinct frequencies. The proximity to electron-withdrawing groups, like the carbonyl group, and the effects of aromatic rings cause protons to be deshielded and appear at higher chemical shifts (downfield). stanford.eduyoutube.com

¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms are also influenced by their hybridization and the presence of electronegative atoms. For instance, the carbonyl carbon of an aldehyde typically appears in the downfield region of the spectrum, around 190-220 ppm. organicchemistrydata.org Carbons in the aromatic rings and the C=C double bond will also have characteristic chemical shift ranges. organicchemistrydata.org Conjugation with a double bond or aromatic ring can cause an upfield shift of the carbonyl carbon signal. organicchemistrydata.org

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), can be employed to establish the connectivity between protons on adjacent carbons. This helps to piece together the fragments of the molecule identified in the one-dimensional spectra. libretexts.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aldehyde Proton (-CHO)9.0 - 10.0-
Aromatic Protons (C₆H₅)7.0 - 8.0120 - 140
Vinylic Proton (=CH)6.0 - 7.0100 - 150
Methylene Protons (-CH₂-)2.5 - 3.520 - 40
Aldehyde Carbon (C=O)-190 - 200

Note: These are general predicted ranges and actual values can vary based on the specific molecular environment and solvent used.

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, the molecular ion peak (M⁺) in the mass spectrum would correspond to its molecular weight of approximately 222.28 g/mol . ncats.ionih.gov

The fragmentation pattern observed in the mass spectrum provides valuable structural information. In aldehydes, common fragmentation pathways include the loss of a hydrogen atom (M-1) or the loss of the entire formyl group (M-29). libretexts.orgmiamioh.edu The presence of aromatic rings leads to the formation of stable benzyl (B1604629) and tropylium (B1234903) ions, which would give rise to characteristic peaks in the spectrum. The fragmentation pattern can be complex but offers a fingerprint for the molecule's structure. wikipedia.org

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. youtube.com For this compound, the IR spectrum would show a strong absorption band characteristic of the carbonyl (C=O) stretching vibration of the aldehyde group, typically in the region of 1680-1715 cm⁻¹. The presence of aromatic rings would be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C=C double bond of the crotonaldehyde (B89634) backbone would also show a stretching vibration, usually around 1600-1650 cm⁻¹.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. youtube.com The extended conjugation in this compound, involving the two phenyl rings, the C=C double bond, and the carbonyl group, allows for π → π* and n → π* electronic transitions. These transitions result in strong absorption bands in the UV-Vis spectrum. researchgate.net The wavelength of maximum absorption (λ_max) is indicative of the extent of the conjugated system.

Table 2: Characteristic IR and UV-Vis Absorption Data for this compound

Spectroscopic Technique Functional Group/Transition Characteristic Absorption Range
Infrared (IR)C=O Stretch (Aldehyde)1680 - 1715 cm⁻¹
Infrared (IR)C-H Stretch (Aromatic)> 3000 cm⁻¹
Infrared (IR)C=C Stretch (Aromatic)1450 - 1600 cm⁻¹
Infrared (IR)C=C Stretch (Alkene)1600 - 1650 cm⁻¹
UV-Visible (UV-Vis)π → π* and n → π*200 - 400 nm

Raman spectroscopy is a complementary technique to IR spectroscopy that also provides information about molecular vibrations. A key difference is the selection rules: some vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa. libretexts.org For this compound, Raman spectroscopy can be particularly useful for observing the vibrations of the non-polar C=C bonds in the aromatic rings and the alkene backbone. The analysis of Raman band parameters, such as wavenumber, bandwidth, and intensity, can provide insights into the structural conformation of the molecule. s-a-s.org

Correlating Spectroscopic Data with Molecular Structure and Conformation

The comprehensive analysis of this compound requires the correlation of data from all the spectroscopic techniques. For instance, the molecular formula obtained from mass spectrometry (C₁₆H₁₄O) can be confirmed by the number and types of signals in the ¹³C and ¹H NMR spectra. nih.govlibretexts.org The functional groups identified by IR spectroscopy (aldehyde, aromatic rings, alkene) must be consistent with the chemical shifts observed in the NMR spectra. mu-varna.bg

The stereochemistry of the double bond (E/Z configuration) can often be determined from the coupling constants between the vinylic protons in the ¹H NMR spectrum. Furthermore, computational chemistry methods can be used to predict the spectroscopic properties of different possible conformations of this compound, and these theoretical spectra can be compared with the experimental data to determine the most stable conformation. researchgate.net

In-situ and Operando Spectroscopic Studies of this compound Reactions

In-situ and operando spectroscopic techniques allow for the study of chemical reactions as they occur in real-time. rsc.org For example, in-situ Raman or IR spectroscopy could be used to monitor the progress of a reaction involving this compound, such as a reduction or oxidation reaction. By observing the disappearance of the reactant's characteristic spectral features and the appearance of the product's signals, the reaction mechanism and kinetics can be investigated. These techniques are invaluable for understanding how the structure of this compound influences its reactivity and for optimizing reaction conditions. rsc.org

Theoretical and Computational Chemistry Studies of 2,4 Diphenylcrotonaldehyde

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods are instrumental in elucidating the electronic structure and predicting the reactivity of 2,4-diphenylcrotonaldehyde. These approaches offer a detailed view of the molecule's properties at the atomic level.

Density Functional Theory (DFT) Calculations for Geometry Optimization, Energy Profiles, and Vibrational Frequencies

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. biointerfaceresearch.comresearcher.lifenih.govcumhuriyet.edu.tr For this compound, DFT calculations, often employing the B3LYP functional with a basis set like 6-311++G(d,p), are used to determine the most stable molecular geometry through optimization. researcher.lifenih.govcumhuriyet.edu.tr This process identifies the lowest energy conformation of the molecule, providing key information on bond lengths, bond angles, and dihedral angles.

The geometry optimization reveals that chalcones like this compound typically adopt a trans-conformation, which is the most thermodynamically stable form. researchgate.net The planarity of the molecule is a significant factor, with the two phenyl rings and the α,β-unsaturated carbonyl system contributing to a largely planar structure, which facilitates electron delocalization.

Energy profiles calculated using DFT can map the potential energy surface of the molecule, identifying transition states and intermediates for various reactions. This is crucial for understanding reaction mechanisms and predicting the feasibility of different chemical transformations. researchgate.net

Vibrational frequency analysis is another critical application of DFT. The calculated vibrational spectra (Infrared and Raman) can be compared with experimental data to confirm the molecular structure. nih.govmdpi.com The characteristic vibrational modes for chalcones include the C=O stretching, C=C stretching of the enone bridge, and various aromatic C-H and C=C vibrations.

Table 1: Representative Calculated Vibrational Frequencies for a Chalcone (B49325) Derivative using DFT (B3LYP/6-311++G(d,p)) (Note: This table provides typical values for a chalcone derivative and serves as an illustrative example for this compound.)

Vibrational ModeCalculated Frequency (cm⁻¹)
C=O Stretch1655
C=C Stretch (enone)1585
Aromatic C=C Stretch1590-1450
C-H Stretch (aromatic)3100-3000
C-H Bending (out-of-plane)984

Ab Initio Methods in Reactivity Prediction and Spectroscopic Parameter Interpretation

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, provide a high level of accuracy for predicting reactivity and interpreting spectroscopic data. nih.govnih.govresearchgate.net For this compound, these methods can be used to calculate various electronic properties that govern its reactivity.

Key reactivity descriptors derived from ab initio calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and has a higher chemical reactivity. researcher.life

These calculations also help in interpreting spectroscopic parameters. For instance, Time-Dependent DFT (TD-DFT), an extension of DFT, is used to predict electronic absorption spectra (UV-Vis). nih.govmdpi.comresearchgate.netyoutube.com The calculated excitation energies and oscillator strengths can be correlated with the experimental UV-Vis absorption bands, which for chalcones typically appear in the range of 260-400 nm due to π-π* and n-π* transitions within the conjugated system. biointerfaceresearch.com

Molecular Dynamics Simulations and Conformational Analysis of this compound

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time. nih.govmdpi.comnih.govtandfonline.comwjpr.net For this compound, MD simulations can provide detailed insights into its conformational flexibility and how it interacts with its environment, such as solvents or biological macromolecules.

By simulating the motion of atoms over a period, MD can explore the conformational landscape of the molecule. This is particularly important for understanding how the molecule might change its shape to bind to a receptor or participate in a chemical reaction. The simulations can reveal the most populated conformations and the energy barriers between them. Key parameters analyzed in MD simulations include the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) to assess the stability and flexibility of the molecule. wjpr.net

Computational Approaches to Reaction Mechanism Elucidation for this compound

Computational methods are invaluable for elucidating the mechanisms of chemical reactions involving this compound. researchgate.netnih.govacs.orgresearchgate.netrsc.orgresearchgate.net DFT and ab initio calculations can be used to map out the entire reaction pathway, identifying reactants, transition states, intermediates, and products.

For chalcones, a common reaction is the Claisen-Schmidt condensation, which is used for their synthesis. Computational studies of this reaction have provided detailed insights into the reaction mechanism, including the role of catalysts and the stereoselectivity of the reaction. biointerfaceresearch.com Another important class of reactions for α,β-unsaturated carbonyl compounds is their thionation, and computational studies have helped to understand the mechanism of this transformation. acs.org

Prediction of Spectroscopic Parameters and Spectral Interpretation via Computational Methods

Computational methods play a crucial role in the prediction and interpretation of various spectroscopic data for this compound. biointerfaceresearch.comnih.govmdpi.comresearchgate.netyoutube.com As mentioned earlier, TD-DFT is a primary tool for predicting UV-Vis spectra. nih.govmdpi.comresearchgate.netyoutube.com The calculated spectra can help in assigning the electronic transitions observed experimentally. For chalcones, the main absorption bands are typically associated with π-π* transitions of the conjugated system. biointerfaceresearch.com

In addition to UV-Vis spectra, computational methods can also predict Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors for each nucleus in the molecule, it is possible to predict the ¹H and ¹³C NMR spectra. These theoretical spectra can then be compared with experimental data to confirm the structure of the molecule.

Synthetic Applications and Derivatives of 2,4 Diphenylcrotonaldehyde

2,4-Diphenylcrotonaldehyde as a Versatile Building Block in Complex Organic Synthesis

This compound, an α,β-unsaturated aldehyde, serves as a valuable and versatile building block in the field of organic synthesis. Its chemical structure, featuring a reactive aldehyde group conjugated with a carbon-carbon double bond and substituted with two phenyl groups, allows for a diverse range of chemical transformations. This multifunctionality makes it an ideal starting material or intermediate for the construction of more complex molecular architectures.

The presence of the aldehyde functional group enables participation in a variety of well-established reactions, including but not limited to, aldol (B89426) condensations, Wittig reactions, and reductions to form alcohols. The conjugated π-system of the crotonaldehyde (B89634) backbone makes it susceptible to nucleophilic attack through Michael additions, a key strategy for carbon-carbon bond formation. The phenyl groups influence the reactivity of the molecule and can be further functionalized to introduce additional chemical diversity.

The utility of α,β-unsaturated aldehydes like crotonaldehyde as versatile intermediates is well-documented. wikipedia.org They can act as prochiral dienophiles and Michael acceptors, showcasing their diverse reactivity. wikipedia.org This inherent reactivity is harnessed by synthetic chemists to construct intricate molecular frameworks found in natural products and pharmaceutically active compounds.

Synthesis and Reactivity of this compound Derivatives

The core structure of this compound provides a scaffold for the synthesis of a wide array of derivatives. By targeting the aldehyde and the carbon-carbon double bond, chemists can introduce new functional groups and build upon the existing framework to create novel compounds with potentially interesting chemical and biological properties.

The synthesis of pyridine (B92270) rings, a fundamental heterocyclic motif present in numerous natural products and pharmaceuticals, can be achieved through various cyclocondensation reactions. youtube.com While direct examples using this compound are specific, the general strategies for pyridine synthesis often involve the reaction of α,β-unsaturated carbonyl compounds with a nitrogen source.

One common method for synthesizing substituted pyridines is the Hantzsch pyridine synthesis, which typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) or ammonium (B1175870) acetate. Variations of this method could potentially utilize this compound as the aldehyde component to generate highly substituted pyridine derivatives. Another approach involves the cyclocondensation of 1,5-dicarbonyl compounds with ammonia, a reaction that can be adapted to produce a wide variety of pyridine structures. youtube.com

The synthesis of other heterocyclic systems is also conceivable. For instance, reaction with hydrazines could lead to the formation of pyrazoline derivatives, while reaction with hydroxylamine (B1172632) could yield isoxazolines. These transformations highlight the potential of this compound as a precursor to a diverse range of heterocyclic compounds.

A general approach for the synthesis of 2,4,6-triaryl pyridines involves a one-pot, three-component reaction of an acetophenone, an aryl aldehyde, and ammonium acetate. orgchemres.org This methodology could be adapted, using appropriate precursors, to incorporate the 2,4-diphenyl moiety into the resulting pyridine ring.

The this compound framework can be integrated into larger, more complex molecular scaffolds through a variety of synthetic strategies. The inherent reactivity of the aldehyde and the α,β-unsaturated system allows for its incorporation into multi-component reactions, cycloadditions, and tandem reaction sequences.

For example, the aldehyde functionality can be converted to an imine, which can then participate in [4+2] cycloaddition reactions (Diels-Alder reactions) as a dienophile, leading to the formation of six-membered nitrogen-containing heterocycles. Alternatively, the double bond can act as a dipolarophile in 1,3-dipolar cycloadditions with dipoles such as azides or nitrile oxides to construct five-membered heterocyclic rings.

The development of novel molecular scaffolds is crucial in drug discovery and materials science. By using this compound as a starting point, chemists can design and synthesize new molecular architectures with tailored properties. The phenyl rings can be functionalized to modulate solubility, electronic properties, and biological activity.

Reaction TypePotential ReagentsResulting Scaffold
Diels-Alder ReactionDienesSubstituted cyclohexenes
1,3-Dipolar CycloadditionAzides, Nitrile OxidesTriazoles, Isoxazoles
Multi-component ReactionsAmines, β-dicarbonylsDihydropyridines

Asymmetric Synthesis and Enantioselective Transformations Utilizing this compound

Asymmetric synthesis, the preparation of a single enantiomer of a chiral molecule, is of paramount importance in the synthesis of pharmaceuticals and other biologically active compounds. This compound, being a prochiral molecule, is an excellent substrate for enantioselective transformations.

Organocatalysis has emerged as a powerful tool for asymmetric synthesis. Chiral secondary amines, such as derivatives of proline, can catalyze the enantioselective addition of nucleophiles to α,β-unsaturated aldehydes. For instance, the Michael addition of nitroalkanes to crotonaldehyde has been successfully catalyzed by diphenylprolinol silyl (B83357) ethers, yielding chiral products with high enantioselectivity. thieme-connect.de This methodology could be directly applied to this compound to generate chiral adducts.

Furthermore, the aldehyde group can be the target of enantioselective additions. For example, asymmetric allylboration using chiral allylboranes can convert aldehydes into homoallylic alcohols with high enantiomeric excess. york.ac.uk This reaction, when applied to this compound, would produce chiral alcohols that are valuable synthetic intermediates.

The development of enantioselective reductions of the carbon-carbon double bond or the aldehyde group also represents a viable strategy for accessing chiral derivatives of this compound. These transformations can be achieved using chiral metal catalysts or enzymatic methods.

Asymmetric TransformationCatalyst/ReagentProduct Type
Michael AdditionChiral organocatalystsChiral aldehydes/ketones
AllylborationChiral allylboranesChiral homoallylic alcohols
ReductionChiral metal catalysts/enzymesChiral saturated aldehydes/alcohols

Future Research Directions and Emerging Areas in 2,4 Diphenylcrotonaldehyde Chemistry

Development of Novel and Sustainable Synthetic Methodologies for 2,4-Diphenylcrotonaldehyde Production

The future of chemical synthesis for compounds like this compound is increasingly geared towards "green" and sustainable practices. Research is shifting away from traditional methods that may rely on harsh conditions or stoichiometric reagents, moving towards catalytic and more environmentally benign alternatives. A primary focus is the development of organocatalysis, which avoids the use of potentially toxic and expensive transition metals. thieme-connect.com

Emerging strategies applicable to the synthesis of α,β-unsaturated aldehydes involve:

Organocatalytic Cascade Reactions: Novel one-pot cascade reactions that use simple amine catalysts can construct complex molecular frameworks under mild conditions. thieme-connect.com These methods offer high atom economy and reduce waste by minimizing intermediate purification steps.

Electrocatalysis: The interface of organocatalysis with electro-organic synthesis presents a novel frontier. organic-chemistry.org For instance, the anodic oxidation of aldehydes using N-heterocyclic carbene (NHC) catalysts allows for their conversion into other functional groups, such as esters, without the need for chemical oxidants. The only byproduct in such systems is often hydrogen gas, representing a remarkably clean transformation. organic-chemistry.org

Direct Functionalization: Asymmetric functionalization of the α,β-unsaturated aldehyde core is a key area. Direct organocatalytic phosphonylation has been demonstrated, expanding the toolkit for creating novel derivatives. acs.org Similarly, dienamine catalysis can be used to invert the typical reactivity of α,β-unsaturated aldehydes, allowing for direct functionalization at the γ-position. capes.gov.br

These methodologies underscore a paradigm shift towards processes that are not only efficient and selective but also align with the principles of sustainable chemistry.

Advanced Mechanistic Insights via Multidisciplinary Experimental and Theoretical Approaches

A deeper understanding of the reaction mechanisms governing the transformations of this compound is critical for controlling its reactivity. Future research will increasingly rely on a synergistic combination of advanced experimental techniques and high-level theoretical calculations.

For example, studies on simpler α,β-unsaturated aldehydes like crotonaldehyde (B89634) have provided a blueprint for this multidisciplinary approach. The electroreduction of crotonaldehyde has been scrutinized to understand how different products can be selectively formed. nih.govresearchgate.net Experimental findings revealed that oxide-derived silver catalysts favor the formation of crotyl alcohol, while electrodeposited iron nanoflakes selectively produce 1-butanol. nih.gov These experimental results were rationalized through proposed mechanisms where coordinatively-unsaturated sites on the silver surface facilitate adsorption via the aldehyde's oxygen atom, while tensile strains and grain boundaries on the iron nanoflakes are thought to activate a concerted reduction of both the C=C and C=O bonds. nih.gov

In a different context, the interaction of α,β-unsaturated aldehydes with biological macromolecules has been elucidated using a combination of chemical, spectroscopic, and computational methods. nih.gov NMR spectroscopy, in conjunction with computational modeling, has been used to determine the precise structure of interstrand DNA cross-links formed by these aldehydes. nih.gov This integrated approach was essential to confirm that the adducts can ring-open within the DNA minor groove to form reactive aldehydes that subsequently create the cross-link. nih.gov Such detailed mechanistic knowledge is unattainable through a single experimental or theoretical method alone.

Exploration of New Catalytic Systems for Selective Transformations of this compound

The selective transformation of the two reactive sites in this compound—the carbonyl group (C=O) and the carbon-carbon double bond (C=C)—is a significant challenge that requires innovative catalytic solutions. Research is moving beyond traditional catalysts to explore novel systems that offer enhanced selectivity, activity, and sustainability.

One of the most promising areas is the development of Single Atom Alloy (SAA) catalysts . For the hydrogenation of crotonaldehyde, PdCu SAA catalysts have been shown to accelerate the reaction rate significantly compared to monometallic copper catalysts, while directing selectivity primarily towards butanal. mdpi.com This demonstrates that fine-tuning the catalyst at the atomic level can leverage the strengths of different metals for cost-effective and atom-efficient transformations. mdpi.com

Another major trend is the use of non-precious metal catalysts . Pincer complexes based on iron and cobalt have been developed for the efficient hydrogenation of aldehydes and ketones, offering a sustainable alternative to catalysts based on precious metals like rhodium or palladium. tue.nl Furthermore, heterogeneous catalysts such as oxide-derived metals and nanostructured materials are being explored for selective electroreduction. Oxide-derived Ag and electrodeposited Fe nanoflakes have shown remarkable selectivity in the reduction of crotonaldehyde, highlighting how catalyst morphology and surface properties can be engineered to control reaction outcomes. nih.govresearchgate.net

Table 1: Emerging Catalytic Systems for Transformations of α,β-Unsaturated Aldehydes

Catalytic SystemExample TransformationKey AdvantageReference
PdCu Single Atom Alloys (SAA)Selective HydrogenationHigh atom efficiency; enhanced activity while maintaining selectivity of host metal. mdpi.com
Iron/Cobalt Pincer ComplexesHydrogenation of C=OUtilizes earth-abundant, non-precious metals; sustainable alternative. tue.nl
Oxide-Derived Silver (OD-Ag)Electroreduction of C=O to AlcoholHigh selectivity for carbonyl group reduction over the C=C bond. nih.govresearchgate.net
Electrodeposited Iron NanoflakesElectroreduction to Saturated AlcoholPromotes complete reduction of both C=C and C=O bonds. nih.gov
N-Heterocyclic Carbenes (NHCs)Anodic Oxidation to EstersOrganocatalytic, avoids chemical oxidants, clean reaction with H₂ as byproduct. organic-chemistry.org

Integration of Computational and Experimental Studies for Deeper Understanding of Reactivity and Structure

The synergy between computational modeling and experimental work is becoming indispensable for a profound understanding of chemical reactivity and structure. Theoretical calculations, particularly Density Functional Theory (DFT), are no longer just for validation but are now a predictive tool for designing experiments and elucidating complex reaction pathways that are difficult to observe directly. mdpi.comresearchgate.net

For instance, computational studies have been used to rationalize the stereoselectivity of organocatalytic Michael additions to α,β-unsaturated nitroalkenes. mdpi.com DFT calculations helped visualize the transition state, showing how hydrogen bonding between the catalyst and the substrate directs the nucleophilic attack to produce a specific stereoisomer. mdpi.com

This integrated approach is also crucial for understanding structure-activity relationships. Quantitative Structure-Activity Relationship (QSAR) models, built using computationally derived parameters like the electrophilicity index (ω), can predict the biological or environmental toxicity of molecules. researchgate.net For α,β-unsaturated aldehydes, the electrophilicity index, calculated from HOMO and LUMO energies, has been used to create models that predict their acute aquatic toxicity, linking electronic structure directly to a toxicological endpoint. researchgate.net These models are vital for risk assessment under regulations like REACH and for prioritizing chemicals for further experimental testing. researchgate.net

Table 2: Examples of Integrated Computational and Experimental Studies

Research AreaMethodologies UsedKey Insight GainedReference
Reaction StereoselectivityOrganocatalysis Experiments, DFT CalculationsElucidation of transition state geometry and non-covalent interactions that control stereochemical outcome. mdpi.com
Environmental ToxicityAquatic Toxicity Data, QSAR Modeling, DFT (for electronic parameters)Prediction of toxicity based on the calculated electrophilicity index, linking electronic structure to a biological endpoint. researchgate.net
Catalyst RegioselectivityCyclodextrin-mediated Reactions, DFT, Molecular DynamicsDemonstrated that the catalyst/host (cyclodextrin) improves regioselectivity by stabilizing the reaction intermediate and product states. elsevierpure.com
DNA Adduct FormationNMR Spectroscopy, Chemical Synthesis, Computational ModelingDetermined the precise chemical structure of DNA cross-links and the ring-opening mechanism of the initial adduct. nih.gov

Role in Environmental Chemistry Research and Strategies for Mitigating Disinfection Byproduct Formation

Recent research has unexpectedly positioned this compound within the field of environmental chemistry, specifically as a disinfection byproduct (DBP). DBPs are compounds formed when disinfectants like chlorine react with naturally occurring organic matter in water sources. researchgate.net While many DBPs are regulated, hundreds remain unidentified.

Groundbreaking studies have identified this compound as a novel DBP formed during the chlorination of water containing the amino acid phenylalanine. researchgate.netacs.org Using advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR), researchers isolated and identified this compound from chlorinated phenylalanine solutions. researchgate.netdphen1.com Crucially, this compound was found in a fraction that exhibited significant antiestrogenic activity, identifying it as a potential endocrine disruptor. researchgate.net

A hypothesized formation pathway suggests that phenylalanine undergoes complex reactions including chlorination and condensation to form this compound. researchgate.net This discovery is significant as it highlights that common biomolecules can act as precursors to complex and biologically active DBPs.

Future research in this area will focus on:

Occurrence and Monitoring: Developing sensitive analytical methods to screen for this compound in treated drinking water supplies.

Formation Kinetics: Studying the conditions (e.g., pH, chlorine dose, temperature) that favor its formation to better understand its prevalence.

Mitigation Strategies: The most direct strategy to mitigate its formation is to control or remove its specific precursor, phenylalanine, from source water before the disinfection step. This can be achieved through enhanced water treatment processes like granular activated carbon (GAC) adsorption or advanced oxidation processes that are effective at removing dissolved organic matter. researchgate.net

Table 3: Summary of Environmental Research Findings for this compound

FindingMethodologyImplicationReference
Identified as a Disinfection Byproduct (DBP)LC-MS, NMRA previously unknown DBP has been added to the list of compounds of potential concern in drinking water. researchgate.netdphen1.com
Precursor IdentificationChlorination of PhenylalanineThe amino acid phenylalanine is a direct precursor, linking a common biomolecule to DBP formation. researchgate.netacs.org
Biological ActivityAntiestrogenic Activity AssaysIdentified as a potential endocrine disrupting compound, raising health concerns. researchgate.net
Mitigation ApproachPrecursor Removal (e.g., via GAC)Strategies for reducing its presence in treated water should focus on removing dissolved organic matter, specifically phenylalanine. researchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for 2,4-Diphenylcrotonaldehyde to maximize yield and purity?

  • Methodological Answer : Optimize reaction parameters such as catalysts (e.g., acid/base catalysts), solvent systems (polar vs. non-polar), and temperature gradients. For example, a base-catalyzed aldol condensation between benzaldehyde and acetophenone derivatives under reflux conditions in ethanol may yield higher purity. Monitor reaction progress using thin-layer chromatography (TLC) and purify via recrystallization or column chromatography .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm aromatic proton environments and α,β-unsaturated aldehyde functionality. Infrared (IR) spectroscopy can validate the carbonyl stretch (~1680 cm⁻¹). Mass spectrometry (MS) provides molecular ion confirmation. For trace analysis, high-performance liquid chromatography (HPLC) with UV detection or derivatization using 2,4-dinitrophenylhydrazine (DNPH) enhances sensitivity .

Q. What stability considerations are critical for storing this compound?

  • Methodological Answer : Store in amber vials at –20°C under inert gas (e.g., argon) to prevent oxidation of the α,β-unsaturated aldehyde group. Conduct accelerated stability studies under varying temperatures and humidity levels, analyzing degradation products via gas chromatography-mass spectrometry (GC-MS) .

Advanced Research Questions

Q. How can computational models predict the reactivity of this compound in advanced oxidation processes (AOPs)?

  • Methodological Answer : Employ density functional theory (DFT) at the M06-2X/6-311+G(d,p) level to simulate reaction pathways with hydroxyl radicals (•OH). Compare computed activation energies with experimental LC-MS/MS data to identify dominant degradation mechanisms (e.g., hydroxylation vs. ring-opening). Validate using isotopic labeling or kinetic isotope effects (KIEs) .

Q. How should researchers resolve contradictions in spectroscopic data for this compound?

  • Methodological Answer : Cross-validate data using complementary techniques. For example, if NMR signals overlap, use 2D-COSY or HSQC to resolve ambiguities. If MS fragmentation patterns conflict with expected structures, employ tandem MS (MS/MS) or high-resolution MS (HRMS). Replicate experiments under controlled conditions to rule out environmental variability .

Q. What experimental designs are effective for studying the compound’s degradation products under oxidative conditions?

  • Methodological Answer : Design a flow reactor system simulating environmental AOPs (e.g., UV/H₂O₂ or Fenton reactions). Use liquid chromatography-quadrupole time-of-flight MS (LC-QTOF-MS) to identify transient intermediates. Quantify reaction kinetics via pseudo-first-order rate constants and compare with computational predictions. Include negative controls (e.g., dark conditions) to isolate photochemical effects .

Data Management and Analysis

Q. How should large datasets from kinetic studies of this compound be processed and reported?

  • Methodological Answer : Use software like Python/R for nonlinear regression analysis of kinetic data. Report raw data in appendices and include processed datasets (e.g., Arrhenius plots, Eyring equations) in the main text. Address uncertainties by calculating confidence intervals and propagating error margins from instrumental precision .

Ethical and Reproducibility Considerations

Q. What protocols ensure reproducibility in synthesizing and testing this compound derivatives?

  • Methodological Answer : Document synthetic procedures in detail (e.g., molar ratios, stirring times) using platforms like Electronic Lab Notebooks (ELNs). Share spectral data in open repositories (e.g., Zenodo) with metadata. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data transparency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.